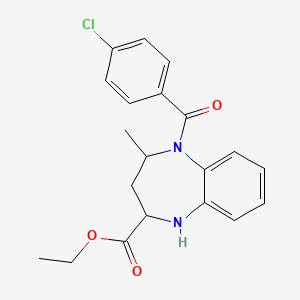
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorobenzoyl group and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzodiazepine core with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the function of benzodiazepine receptors.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical synthesis.
作用機序
The mechanism of action of this compound likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound can enhance the effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-5-(4-chlorobenzoyl)-4-methyl-, ethyl ester is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorobenzoyl group and the ethyl ester functional group could influence its binding affinity and selectivity for benzodiazepine receptors, as well as its metabolic stability and pharmacokinetic profile.
特性
CAS番号 |
121635-56-1 |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC名 |
ethyl 5-(4-chlorobenzoyl)-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-26-20(25)17-12-13(2)23(18-7-5-4-6-16(18)22-17)19(24)14-8-10-15(21)11-9-14/h4-11,13,17,22H,3,12H2,1-2H3 |
InChIキー |
IAXIOVHILHQPOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















